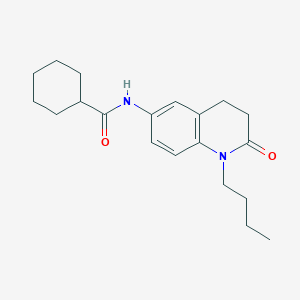

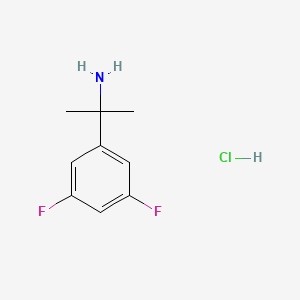

![molecular formula C19H22N2O2S2 B2754565 6-Methyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 392322-71-3](/img/structure/B2754565.png)

6-Methyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene-based analogs, like the compound you mentioned, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives are typically synthesized through various methods including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of thiophene-based compounds is typically characterized using techniques like 1H-NMR . For example, the 1H-NMR spectrum of a similar compound showed a triplet at δ 1.25 ppm (J = 6.0 Hz) due to the methyl protons of the ester group, whereas the other methyl group appeared as a singlet at δ 2.67 .Chemical Reactions Analysis

Thiophene-based compounds can undergo various chemical reactions. For example, enaminones can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely. For example, a similar compound, ROY (red-orange-yellow), is an organic compound which can exist in multiple well-characterised crystalline polymorphic forms .Scientific Research Applications

Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities

Research on novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide has shown these compounds to exhibit significant antiarrhythmic, serotonin antagonist, and antianxiety activities. These activities were evaluated against controls like procaine amide, lidocaine, diazepam, and buspirone, highlighting the potential therapeutic applications of these derivatives in treating various conditions related to heart rhythm abnormalities, serotonin-mediated disorders, and anxiety (Amr et al., 2010).

Antimicrobial Activities

Another study focused on the synthesis of highly functionalized novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, demonstrating significant antimicrobial activities against a variety of bacterial and fungal strains. These findings suggest the potential use of these compounds in developing new antimicrobial agents (Babu et al., 2013).

Anti-inflammatory and Analgesic Agents

Derivatives of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been investigated for their anti-inflammatory and analgesic properties. Some of these compounds exhibited high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, presenting a promising avenue for the development of new treatments for inflammation and pain (Abu‐Hashem et al., 2020).

Antitumor Activities

Research into imidazotetrazines has revealed the synthesis and chemistry of novel compounds with broad-spectrum antitumor activities. These studies not only provide insights into the potential therapeutic applications of these derivatives in cancer treatment but also highlight the complex chemistry involved in their synthesis and action mechanisms (Stevens et al., 1984).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-methyl-2-(3-phenylsulfanylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S2/c1-12-7-8-14-15(11-12)25-19(17(14)18(20)23)21-16(22)9-10-24-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVAUNIOIAFQMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-acetyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2754491.png)

![(Z)-4-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2754492.png)

![ethyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2754493.png)

![N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2754496.png)

![5-[(3-Nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2754498.png)

![2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-phenylisoxazol-5-yl)acetamide](/img/structure/B2754499.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2754501.png)